![molecular formula C20H29Cl6NO B14683856 9-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-n-methyl-n-propylnonanamide CAS No. 26152-98-7](/img/structure/B14683856.png)
9-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-n-methyl-n-propylnonanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 9-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-n-methyl-n-propylnonanamide is a synthetic chemical known for its unique structure and properties. It belongs to the class of bicyclic compounds, characterized by the presence of a bicyclo[2.2.1]heptane ring system. This compound is notable for its high degree of chlorination, which imparts specific chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-n-methyl-n-propylnonanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclo[2.2.1]heptane ring system: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Chlorination: The bicyclic system is then subjected to chlorination using reagents such as chlorine gas or sulfuryl chloride under controlled conditions to achieve the desired level of chlorination.
Amidation: The chlorinated bicyclic compound is then reacted with n-methyl-n-propylnonanamide under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and advanced purification methods may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
9-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-n-methyl-n-propylnonanamide: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated positions on the bicyclic ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully dechlorinated products.
Substitution: Formation of methoxy or tert-butoxy derivatives.
Applications De Recherche Scientifique
9-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-n-methyl-n-propylnonanamide: has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-n-methyl-n-propylnonanamide involves its interaction with specific molecular targets. The high degree of chlorination allows it to interact with enzymes and receptors, potentially inhibiting their activity. The bicyclic structure provides rigidity, which can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)ethanone
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-
- 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]-5-heptene-2,3-dicarboximide
Uniqueness
9-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-n-methyl-n-propylnonanamide: is unique due to its specific substitution pattern and the presence of the n-methyl-n-propylnonanamide group. This imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
26152-98-7 |
|---|---|
Formule moléculaire |
C20H29Cl6NO |
Poids moléculaire |
512.2 g/mol |
Nom IUPAC |
9-(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)-N-methyl-N-propylnonanamide |
InChI |
InChI=1S/C20H29Cl6NO/c1-3-12-27(2)15(28)11-9-7-5-4-6-8-10-14-13-18(23)16(21)17(22)19(14,24)20(18,25)26/h14H,3-13H2,1-2H3 |
Clé InChI |
UIPHWGIFDHLQJY-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C)C(=O)CCCCCCCCC1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


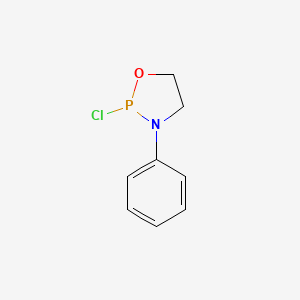
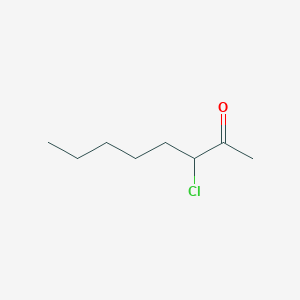
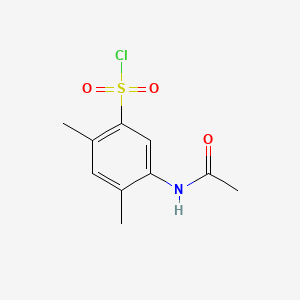
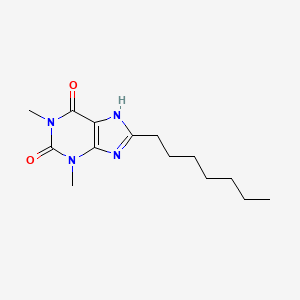
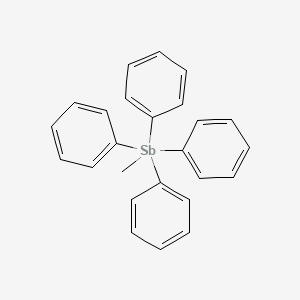


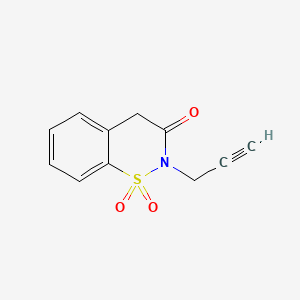
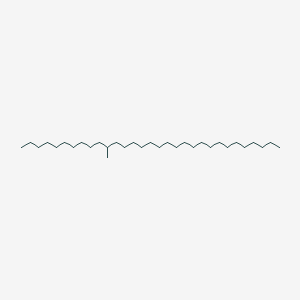
![2-[(E)-(2-Chlorophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14683848.png)
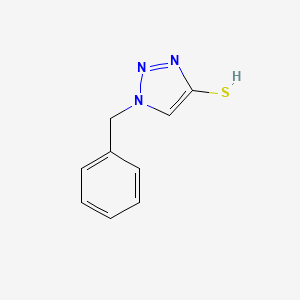
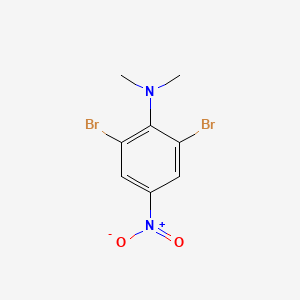

![2-[4-(2-Phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14683875.png)
